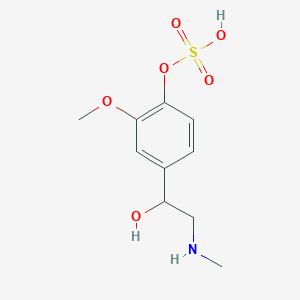
rac-Metanephrine-O-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Metanephrine-O-sulfate is a sulfate ester of metanephrine, a metabolite of the catecholamine hormones epinephrine and norepinephrine. Metanephrines are biologically inactive products derived from the O-methylation of catecholamines through a reaction mediated by the enzyme catechol-O-methyltransferase . This compound is often used in clinical research and biochemical studies due to its relevance in the metabolism of catecholamines.
Preparation Methods
The preparation of rac-Metanephrine-O-sulfate typically involves the synthesis of metanephrine followed by its sulfation. Metanephrine can be synthesized through the O-methylation of epinephrine or norepinephrine using catechol-O-methyltransferase. The sulfation process involves the reaction of metanephrine with sulfuric acid or a suitable sulfating agent under controlled conditions . Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield.
Chemical Reactions Analysis
rac-Metanephrine-O-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent catecholamine.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
rac-Metanephrine-O-sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of metanephrines in biological samples.
Biology: It helps in studying the metabolism and excretion of catecholamines in biological systems.
Industry: It is used in the pharmaceutical industry for the development of diagnostic assays and therapeutic agents.
Mechanism of Action
rac-Metanephrine-O-sulfate exerts its effects through its role as a metabolite of catecholamines. It is formed by the O-methylation of epinephrine and norepinephrine, followed by sulfation. The enzyme catechol-O-methyltransferase mediates the O-methylation, while sulfotransferases catalyze the sulfation. These reactions occur in extraneuronal tissues and adrenal medullary chromaffin cells . The compound itself is biologically inactive, but its levels in biological fluids can indicate the activity of catecholamine metabolism pathways.
Comparison with Similar Compounds
rac-Metanephrine-O-sulfate can be compared with other similar compounds such as:
Metanephrine: The parent compound without the sulfate group.
Normetanephrine: A metabolite of norepinephrine with similar metabolic pathways.
Epinephrine: The parent catecholamine hormone.
Norepinephrine: Another parent catecholamine hormone. The uniqueness of this compound lies in its sulfate ester form, which makes it a useful marker for studying sulfation reactions and catecholamine metabolism
Properties
IUPAC Name |
[4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6S/c1-11-6-8(12)7-3-4-9(10(5-7)16-2)17-18(13,14)15/h3-5,8,11-12H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKGYPCZXNIECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

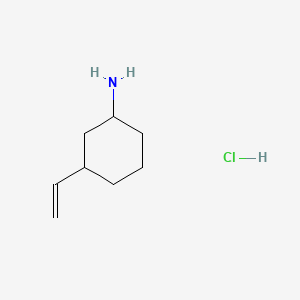

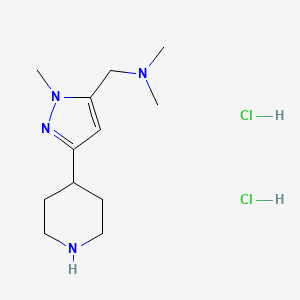
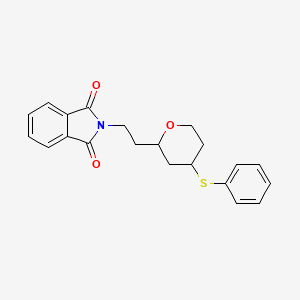
![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)
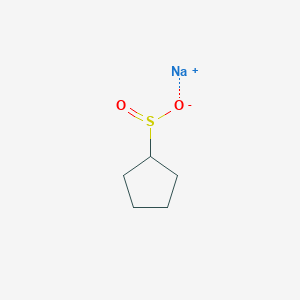

![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
![[3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl 2-amino-3-methylbutanoate](/img/structure/B12310091.png)
![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
